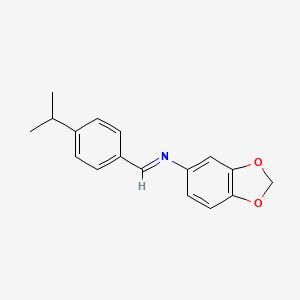
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine, commonly known as BDPMA, is an organic compound with a variety of applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are heterocyclic compounds containing a six-membered ring of two oxygen atoms and four carbon atoms. BDPMA is a colorless solid that is insoluble in water, but is soluble in organic solvents. It has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a building block for the synthesis of other compounds.
科学研究应用
BDPMA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds. BDPMA has also been used as a ligand in coordination chemistry, as a chromophore in spectroscopic studies, and as a ligand in asymmetric catalysis.
作用机制
The mechanism of action of BDPMA is not fully understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a donor molecule. This allows BDPMA to act as a catalyst in a variety of reactions, as well as to form complexes with organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPMA are largely unknown. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is important to note that BDPMA is not approved for human or animal consumption, and should only be used in laboratory research.
实验室实验的优点和局限性
The primary advantage of using BDPMA in laboratory experiments is its ability to act as a catalyst in a variety of reactions. This makes it a useful tool for synthesizing a wide range of organic compounds. However, BDPMA is not soluble in water, which can limit its use in aqueous solutions. Additionally, its low yield of approximately 75% can make it difficult to obtain a high concentration of the compound.
未来方向
The potential applications of BDPMA in scientific research are still being explored. Future research could focus on developing new methods for synthesizing BDPMA, as well as exploring its potential applications in medicine, agriculture, and other areas. Additionally, research could be conducted to further explore the biochemical and physiological effects of BDPMA, as well as its potential for toxicity. Finally, research could be conducted to explore the potential of BDPMA as a ligand in asymmetric catalysis, which could be used to synthesize complex organic compounds.
合成方法
BDPMA can be synthesized from the reaction of 1-(4-propan-2-ylphenyl)methanimine and 1,3-benzodioxole in the presence of an acid catalyst. The reaction is typically conducted in a solvent such as toluene or xylene at temperatures between 100-150°C. The reaction yields BDPMA in a yield of approximately 75%.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFRLGJSPYNGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)
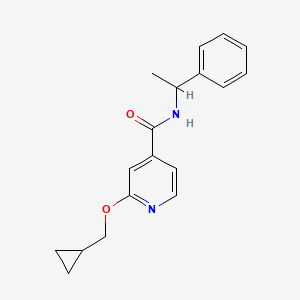
![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
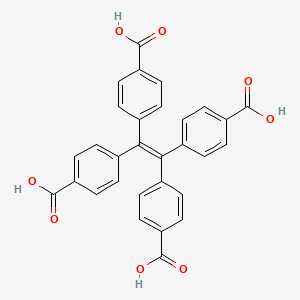

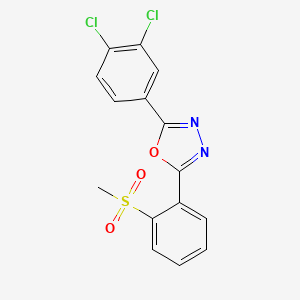
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)
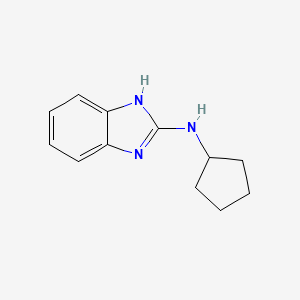
![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)
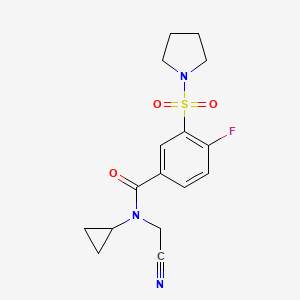
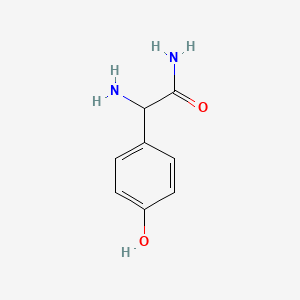
![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)